AZD0424 - 692054-06-1

AZD0424

Catalog Number: EVT-287436
CAS Number: 692054-06-1
Molecular Formula: C25H29ClN6O5
Molecular Weight: 529.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD0424 has been used in trials studying the treatment of Advanced Solid Tumours.
Src/Abl Kinase Inhibitor AZD0424 is an orally bioavailable small molecule tyrosine kinase inhibitor that targets both Abl and Src kinases with potential antineoplastic activity. Upon oral administration, AZD0424 selectively inhibits both Src and Abl kinase activity which may result in the inhibition of tumor growth in susceptible tumor cells. Src and Abl kinases are upregulated in certain tumor cells and play important roles in tumor cell proliferation and metastasis.
Source and Classification

AZD0424 was developed by AstraZeneca and is classified as a selective Src inhibitor. It falls under the category of targeted cancer therapies, which aim to disrupt specific molecular targets involved in tumor growth and progression. The compound's mechanism is particularly relevant in the context of cancers with mutations in the KRAS gene, where Src activity is often upregulated .

Synthesis Analysis

Methods and Technical Details

The synthesis of AZD0424 involves several key steps aimed at constructing its complex molecular framework. The synthesis typically starts with commercially available precursors that undergo multiple reaction steps including coupling reactions, cyclization, and purification processes. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress and purity of the synthesized compound.

One notable approach includes the use of acylation and amination reactions to introduce functional groups that enhance the biological activity of the compound. The final product is purified using reverse-phase chromatography to achieve a high degree of purity necessary for biological testing .

Molecular Structure Analysis

Structure and Data

AZD0424's molecular structure features a piperazine ring and a cyclopropyl group, contributing to its unique pharmacological profile. The compound's structure can be represented as follows:

C19H22N4O\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}

Key structural data includes:

  • Molecular Weight: Approximately 318.4 g/mol
  • Chemical Formula: C19H22N4O
  • Functional Groups: Contains amine, carbonyl, and aromatic groups which are crucial for its interaction with biological targets .
Chemical Reactions Analysis

Reactions and Technical Details

AZD0424 undergoes various chemical reactions that are essential for its bioactivity. The primary reaction involves the inhibition of Src kinase activity through competitive binding at the ATP-binding site. This action prevents the phosphorylation of downstream targets involved in oncogenic signaling pathways.

In vitro studies have demonstrated that AZD0424 not only inhibits Src but also affects other kinases indirectly through pathway crosstalk, particularly in KRAS-mutant colorectal cancer cells treated with MEK inhibitors . Furthermore, AZD0424 has been shown to synergistically enhance the efficacy of other anticancer agents when used in combination therapies.

Mechanism of Action

Process and Data

AZD0424 functions by selectively binding to the ATP-binding site of Src kinase, inhibiting its enzymatic activity. This blockade leads to decreased phosphorylation of target proteins involved in cell cycle regulation and survival pathways. Specifically, AZD0424 causes G1 phase cell cycle arrest in certain cancer cell lines, thereby reducing cell viability.

The compound's mechanism also involves modulation of intracellular signaling pathways. For instance, it has been observed that treatment with AZD0424 can abrogate compensatory activation of other kinases such as epidermal growth factor receptor (EGFR) and focal adhesion kinase (FAK) when used alongside MEK inhibitors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AZD0424 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data has not been widely reported but is typically assessed during synthesis characterization.

Analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and ultraviolet-visible spectroscopy (UV-Vis) have been utilized to confirm the presence of functional groups and assess purity levels during synthesis .

Applications

Scientific Uses

AZD0424 has significant potential applications in cancer research and therapy:

  • Targeted Cancer Therapy: Its primary application is as a therapeutic agent in cancers driven by aberrant Src signaling.
  • Combination Therapy: AZD0424 is being explored in combination with other targeted therapies to enhance treatment efficacy against resistant cancer types.
  • Research Tool: It serves as a valuable tool for studying Src-related signaling pathways in various cancer models.
Molecular Mechanisms of AZD0424 in Oncogenic Signaling Pathways

SRC Kinase Inhibition Dynamics and Substrate Specificity

Tyr419 Phosphorylation Blockade in SRC-Dependent Malignancies

AZD0424 exerts its primary anticancer activity through potent and selective inhibition of SRC kinase, a non-receptor tyrosine kinase frequently dysregulated in solid tumors. The compound achieves this by targeting the autophosphorylation site Tyr419 (located in the SRC kinase domain activation loop), a critical event for SRC's full enzymatic activity and oncogenic signaling. Biochemical analyses demonstrate AZD0424 inhibits SRC phosphorylation at Tyr419 with an IC50 of ~100 nM across diverse cancer cell lines, including colorectal (HCT116, DLD1), breast (BT-549, HCC1954), and prostate (PC3) models [1]. This inhibition disrupts SRC's ability to activate downstream effectors involved in proliferation, survival, and motility. Crucially, AZD0424-induced Tyr419 blockade correlates with G1 cell cycle arrest in sensitive cell lines, though apoptosis induction is minimal, indicating cytostatic rather than cytotoxic primary effects [1]. The potency of Tyr419 inhibition positions AZD0424 as a key pharmacological tool to dissect SRC-dependent signaling nodes in malignancies where SRC is overactivated (e.g., via integrin engagement, growth factor receptors, or tumor microenvironment cues), rather than mutated [6].

Cross-Inhibition of ABL1 and SFK Family Members

While AZD0424 is characterized primarily as a SRC inhibitor, its kinase inhibition profile extends beyond SRC. Biochemical kinase assays reveal AZD0424 also potently inhibits ABL1 (ABL proto-oncogene 1, non-receptor tyrosine kinase) with an IC50 in the low nanomolar range (~4 nM) [1] [6]. This dual SRC/ABL inhibition profile is pharmacologically significant, as ABL activation contributes to oncogenesis in solid tumors and leukemias. Furthermore, AZD0424 exhibits cross-reactivity with other SRC Family Kinases (SFKs), including YES1 and LCK [1] [6]. Inhibition of these SFKs contributes to AZD0424's broader impact on cellular signaling networks. YES1 is implicated in growth factor receptor signaling and cell adhesion, while LCK plays crucial roles in T-cell receptor signaling, suggesting potential immunomodulatory effects. The multi-kinase activity, while potentially widening the therapeutic window in certain contexts, necessitates careful interpretation of cellular phenotypes attributed solely to SRC inhibition.

Table 1: Primary Kinase Targets of AZD0424

Kinase TargetFamilyReported IC50 (nM)Primary Cellular RolesRelevance in Cancer
SRCSFK~100Proliferation, Adhesion, Migration, SurvivalOverexpressed/activated in colon, breast, prostate CA
ABL1Non-SFK Tyrosine~4Cytoskeletal reorganization, DNA damage response, ProliferationImplicated in CML, solid tumor progression
YES1SFKNot Specified (Inhibited)Cell adhesion, Growth factor signalingOverexpressed in solid tumors (e.g., colon, lung)
LCKSFKNot Specified (Inhibited)T-cell activation, Lymphocyte signalingPotential role in tumor microenvironment modulation

Modulation of Compensatory Signaling Networks

Suppression of MEK Inhibitor-Induced SRC/FAK/EGFR Reactivation

A critical mechanistic insight into AZD0424's therapeutic potential lies in its ability to disrupt compensatory pathway activation, particularly in the context of targeted therapies. Reverse-phase protein array (RPPA) analysis of KRAS-mutant colorectal cancer cell lines (e.g., HCT116) treated with MEK inhibitors (trametinib or AZD6244) revealed significant reactivation of SRC (increased pTyr419), FAK (Focal Adhesion Kinase), and EGFR signaling as a resistance mechanism [1] [2]. This reactivation represents a major escape route allowing cancer cells to survive MAPK pathway blockade. AZD0424 effectively abrogates this compensatory survival signal. Co-treatment with AZD0424 and a MEK inhibitor (trametinib or AZD6244) significantly reduces phosphorylation of SRC (Tyr419), FAK (key adhesion/survival kinase), and EGFR compared to MEK inhibitor treatment alone. This combinatorial blockade translates into synergistic inhibition of cell viability in vitro and significantly greater inhibition of tumor growth in HCT116 xenograft mouse models compared to either single agent [1]. Mechanistically, AZD0424 prevents the SRC-dependent phosphorylation and activation of FAK and the SRC-mediated transactivation of EGFR, thereby dismantling a critical resistance node induced by MEK suppression.

Table 2: AZD0424 Overcomes MEK Inhibitor Resistance via Compensatory Pathway Suppression

Treatment (HCT116 KRAS-mut cells)pSRC (Tyr419) LevelpFAK LevelpEGFR LevelCell Viability (vs. Control)In Vivo Tumor Growth (vs. Control)
Control (Vehicle)BaselineBaselineBaseline100%100%
Trametinib (MEKi) aloneIncreased ↑↑↑↑↑↑~50-70% (EC50 dependent)Moderate Inhibition (~40-60%)
AZD0424 (SRCi) aloneDecreased ↓↓↔/↓~60-80% (EC50 dependent)Weak-Moderate Inhibition (~20-40%)
Trametinib + AZD0424Strongly Decreased ↓↓↓↓↓↓↓Synergistic Reduction (<<50%)Significantly Greater Inhibition (>70%)

Attenuation of Integrin-Mediated Focal Adhesion Complex Rewiring

Beyond blocking growth factor receptor-driven compensatory signaling, AZD0424 directly targets integrin-mediated survival pathways crucial for metastasis and microenvironment interaction. Integrin engagement by extracellular matrix (ECM) components activates SRC, which then phosphorylates and activates FAK within focal adhesion complexes. These complexes serve as signaling hubs regulating cell adhesion, migration, invasion, and survival (anoikis resistance). RPPA data and functional assays demonstrate that AZD0424 treatment significantly attenuates integrin β1-mediated signaling and disrupts the formation and stability of SRC/FAK-containing focal adhesion complexes [1]. This disruption occurs through direct inhibition of SRC kinase activity, preventing its recruitment to integrin clusters and its subsequent phosphorylation of FAK at key sites (e.g., Tyr397, Tyr576/577, Tyr925). Consequently, downstream signaling cascades from the focal adhesion complex, notably the PI3K/AKT and RAS/MAPK pathways (even in KRAS mutant cells via integrin-linked signaling), are suppressed. Furthermore, AZD0424 impairs the dynamic "rewiring" of focal adhesions that occurs during cell migration and in response to therapeutic stress (like MEK inhibition), contributing to reduced cancer cell invasiveness, particularly in trametinib-resistant (TRAMR) cells where invasion pathways become dominant survival mechanisms [1] [8]. This effect positions SRC inhibition as a strategy to target the adhesive and migratory phenotype underlying metastasis.

Properties

CAS Number

692054-06-1

Product Name

AZD0424

IUPAC Name

1-[4-[2-[4-[(6-chloro-[1,3]dioxolo[4,5-b]pyridin-7-yl)amino]-5-propan-2-yloxyquinazolin-7-yl]oxyethyl]piperazin-1-yl]ethanone

Molecular Formula

C25H29ClN6O5

Molecular Weight

529.0 g/mol

InChI

InChI=1S/C25H29ClN6O5/c1-15(2)37-20-11-17(34-9-8-31-4-6-32(7-5-31)16(3)33)10-19-21(20)24(29-13-28-19)30-22-18(26)12-27-25-23(22)35-14-36-25/h10-13,15H,4-9,14H2,1-3H3,(H,27,28,29,30)

InChI Key

MVWATCATLSSVBH-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC(=CC2=C1C(=NC=N2)NC3=C4C(=NC=C3Cl)OCO4)OCCN5CCN(CC5)C(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

1-(4-(2-((4-((6-Chloro(1,3)dioxolo(4,5-b)pyridin-7-yl)amino)-5-isopropoxy-7-quinazolinyl)oxy)ethyl)-1-piperazinyl)ethanone
7-(2-(4-acetylpiperazin-1-yl)ethoxy)-N-(6-chloro(1,3)dioxolo(4,5-b)pyridin-7-yl)-5-isopropoxyquinazolin-4-amine
AZD-0424
AZD0424
Ethanone, 1-(4-(2-((4-((6-chloro-1,3-dioxolo(4,5-b)pyridin-7-yl)amino)-5-(1-methylethoxy)-7-quinazolinyl)oxy)ethyl)-1-piperazinyl)-

Canonical SMILES

CC(C)OC1=CC(=CC2=C1C(=NC=N2)NC3=C4C(=NC=C3Cl)OCO4)OCCN5CCN(CC5)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.